molecular formula C14H24Cl2N2O2 B13792222 5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride CAS No. 98656-57-6

5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride

Katalognummer: B13792222
CAS-Nummer: 98656-57-6
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: YAKYJYNTWFZMGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride is a chemical compound with a complex structure that includes a chloro group, a diethylamino group, and a propoxy group attached to an anisidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloro-4-hydroxyanisole with 3-(diethylamino)propyl chloride in the presence of a base to form the intermediate 5-chloro-4-(3-(diethylamino)propoxy)-m-anisidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the chloro and propoxy groups may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-4-(3-(diethylamino)propoxy)-5-ethoxyaniline hydrochloride
  • 4-Chloro-3-(diethylamino)propoxy)-m-anisidine hydrochloride

Uniqueness

5-Chloro-4-(3-(diethylamino)propoxy)-m-anisidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

98656-57-6

Molekularformel

C14H24Cl2N2O2

Molekulargewicht

323.3 g/mol

IUPAC-Name

[3-chloro-4-[3-(diethylamino)propoxy]-5-methoxyphenyl]azanium;chloride

InChI

InChI=1S/C14H23ClN2O2.ClH/c1-4-17(5-2)7-6-8-19-14-12(15)9-11(16)10-13(14)18-3;/h9-10H,4-8,16H2,1-3H3;1H

InChI-Schlüssel

YAKYJYNTWFZMGM-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCOC1=C(C=C(C=C1Cl)[NH3+])OC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.